![molecular formula C20H14N4O B5002776 N-[3-(2-quinoxalinyl)phenyl]isonicotinamide](/img/structure/B5002776.png)

N-[3-(2-quinoxalinyl)phenyl]isonicotinamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

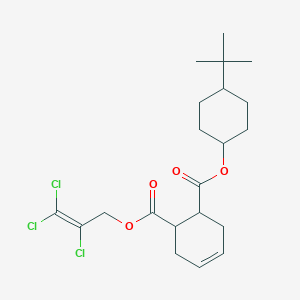

“N-[3-(2-quinoxalinyl)phenyl]isonicotinamide” is a chemical compound that is likely to have a complex structure due to the presence of a quinoxalinyl group. It seems to be related to isonicotinamide , which is the amide form of isonicotinic acid and is soluble in water, ethanol, DMSO, methanol, chloroform, and dioxane .

Synthesis Analysis

The synthesis of compounds similar to “this compound” often involves complex reactions. For instance, the synthesis of 2,3-fused quinazolinone derivatives involves strategies such as the difunctionalization of alkenes, the ring-opening of easily available small rings, dehydrogenative cross-coupling reactions, transition-metal catalyzed cyclizations, cycloadditions, and other cascade reactions .Molecular Structure Analysis

The molecular structure of “this compound” is likely to be complex due to the presence of the quinoxalinyl group. Similar compounds have been found to have a molecular weight in the range of 325.363 Da to 368.46 Da .Chemical Reactions Analysis

The chemical reactions involving “this compound” are likely to be complex and varied. For instance, isonicotinamide derivatives have been synthesized from isoniazid and screened as antimycobacterial agents against M. tuberculosis H37Rv strain using microplate alamar blue assay (MABA) .Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” are likely to be similar to those of related compounds. For instance, isonicotinamide has a melting point of 155-157 °C and is soluble in water, ethanol, DMSO, methanol, chloroform, and dioxane .Orientations Futures

The future directions for research on “N-[3-(2-quinoxalinyl)phenyl]isonicotinamide” could include further exploration of its potential therapeutic uses. For instance, SRPK inhibition by N-(2-(piperidin-1-yl)-5-(trifluoromethyl)phenyl)isonicotinamide (SRPIN340) has been suggested as a potential therapeutic strategy for fighting leukemias . Additionally, the development of new heterocyclic compounds as antimycobacterial agents is an area of ongoing research .

Propriétés

IUPAC Name |

N-(3-quinoxalin-2-ylphenyl)pyridine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H14N4O/c25-20(14-8-10-21-11-9-14)23-16-5-3-4-15(12-16)19-13-22-17-6-1-2-7-18(17)24-19/h1-13H,(H,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVPQHOCCPPSPGN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=CC(=N2)C3=CC(=CC=C3)NC(=O)C4=CC=NC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H14N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

0.6 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID24794662 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-{1-[(2-chloro-4-fluorophenyl)acetyl]-2-pyrrolidinyl}-5-methylisoxazole](/img/structure/B5002695.png)

![3-({[(3-butoxybenzoyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B5002704.png)

![1-[(5-{[2-(methylthio)phenoxy]methyl}-3-isoxazolyl)carbonyl]-L-prolinamide](/img/structure/B5002713.png)

![1-methoxy-2-[2-(2-methylphenoxy)ethoxy]benzene](/img/structure/B5002765.png)

![[4-(2-nitrophenyl)-3,5-dioxo-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-1-yl]methyl acetate](/img/structure/B5002784.png)

![5-{[benzyl(methyl)amino]methyl}-N-(2,3-difluorobenzyl)-3-isoxazolecarboxamide](/img/structure/B5002789.png)

![19-isopropyl-5,9-dimethyl-15-(4-methylphenyl)-14,16-dioxo-15-azapentacyclo[10.5.2.0~1,10~.0~4,9~.0~13,17~]nonadec-18-ene-5-carboxylic acid](/img/structure/B5002791.png)

![3-chloro-1-(2-ethylphenyl)-4-[(2-methoxyphenyl)amino]-1H-pyrrole-2,5-dione](/img/structure/B5002794.png)

![N,N'-bis[3-(dimethylamino)propyl]terephthalamide hydrochloride](/img/structure/B5002796.png)